molecular formula C14H17NO2 B14887721 Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate

Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate

Cat. No.: B14887721
M. Wt: 231.29 g/mol
InChI Key: CTRPBSIXTGJJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate: is an organic compound with a complex structure that includes a tert-butyl group, a cyanomethyl group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(cyanomethyl)phenyl)acetate typically involves the esterification of 4-(cyanomethyl)phenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form primary amines, especially at the nitrile group.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and nitrile reduction.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(cyanomethyl)phenyl)acetate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in ester hydrolysis, the compound interacts with water molecules and enzymes to break the ester bond, releasing the corresponding acid and alcohol. In reduction reactions, the nitrile group interacts with reducing agents to form primary amines.

Comparison with Similar Compounds

  • Tert-butyl 2-(4-(bromomethyl)phenyl)acetate
  • Tert-butyl 2-(4-(hydroxymethyl)phenyl)acetate
  • Tert-butyl 2-(4-(methoxymethyl)phenyl)acetate

Comparison: Tert-butyl 2-(4-(cyanomethyl)phenyl)acetate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to other similar compounds. The cyanomethyl group can undergo specific reactions such as reduction to primary amines, which is not possible with the bromomethyl or methoxymethyl analogs. Additionally, the presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 2-[4-(cyanomethyl)phenyl]acetate

InChI

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3

InChI Key

CTRPBSIXTGJJSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.